Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3N.K/c1-8-3-5-14(6-4-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVNOXCINASMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCC(CC1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718183 | |
| Record name | Potassium trifluoro[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357559-77-3 | |
| Record name | Potassium trifluoro[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its structural characteristics, synthetic pathways, and preliminary research findings regarding its biological interactions.
Structural Characteristics
This compound features a trifluoroborate group, which is known for its utility in various chemical reactions, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling. The presence of the piperidinyl moiety suggests potential interactions with biological targets, as piperidine derivatives are commonly found in many biologically active compounds.
- Molecular Formula : CHBFK
- Molecular Weight : Approximately 231.11 g/mol
- Appearance : White crystalline solid
- Density : About 1.18 g/cm³
- Solubility : Soluble in various organic solvents
General Overview
Research into the specific biological activity of this compound is limited, but organoboron compounds generally exhibit a range of biological properties. These compounds have been studied for their potential roles in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
Potential Applications
- Medicinal Chemistry : The compound's structural features may allow it to serve as a scaffold for developing new therapeutic agents.
- Organic Synthesis : Its trifluoroborate group can facilitate various coupling reactions, making it valuable in synthetic chemistry.
Interaction Studies
Studies focusing on the interaction of this compound with biological systems are essential for understanding its reactivity and potential effects. While specific data on this compound is scarce, the following general insights can be drawn from related organoboron compounds:
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium 3-(diethylamino)prop-1-en-2-yltrifluoroborate | CHBFK | Contains diethylamino instead of piperidine |
| Potassium (4-vinylphenyl)trifluoroborate | CHBFK | Features a vinylphenyl group, useful in polymer chemistry |
| Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborate | CHBFK | Contains a chiral center and protective group |
The unique piperidine structure of this compound may provide distinct advantages in terms of selectivity and efficacy in biological applications compared to other organoboron compounds.
Scientific Research Applications
Organic Synthesis
Potassium trifluoro(prop-1-en-2-yl)borate is predominantly used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
- Alkenylation : The compound can facilitate the alkenylation of various substrates, providing a method to introduce alkenyl groups into organic molecules. This is particularly useful for synthesizing complex natural products.
Medicinal Chemistry
Research indicates that derivatives of potassium trifluoro(prop-1-en-2-yl)borate exhibit potential therapeutic effects. Notable applications include:
- Anticancer Activity : Compounds derived from this boron reagent have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain piperidine derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
Case Study: Anticancer Properties
A study published in a patent document highlights the synthesis of piperidine derivatives using potassium trifluoro(prop-1-en-2-yl)borate as a key intermediate. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo models, showing significant activity against various cancer types .
Material Science
In material science, potassium trifluoro(prop-1-en-2-yl)borate has applications in:
- Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers, which are valuable for their unique properties such as thermal stability and electrical conductivity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key analogues include trifluoroborate salts with varying amine substituents. Below is a comparative analysis:
*Calculated based on molecular formula.
Functional Differences
- Fluorescence Properties : The 4-methylpiperidinyl group in the target compound confers a 23-fold increase in fluorescence intensity when bound to insulin fibrils, outperforming morpholinyl (15x) and piperazinyl (low response) substituents . This is attributed to the optimal balance of hydrophobicity and hydrogen-bonding capacity provided by the 4-methyl group.
- Synthetic Accessibility: Compounds with pyrrolidinyl or dimethylamino groups are synthesized via reductive amination (e.g., Compound 12 in ), but the steric bulk of 4-methylpiperidinyl may require modified reaction conditions to avoid side reactions.
- Biological Specificity : The 4-methylpiperidinyl derivative shows a linear detection range for insulin fibrils (1–40 µg/mL), superior to analogues with bulky aromatic substituents, which exhibit reduced sensitivity .
Stability and Reactivity
Amyloid Fibril Detection
The 4-methylpiperidinyl derivative demonstrates the highest fluorescence quantum yield (4.6%) among styrylcyanines, making it a leading candidate for diagnostic imaging of amyloid-related diseases . Piperidinyl analogues (e.g., IIa) show slightly lower Φ (3.7%), highlighting the critical role of the methyl group in optimizing emission efficiency .
Limitations of Predictive Models
QSAR models accurately predict activity for 4-methylpiperidinyl and morpholinyl derivatives but fail for piperazinyl or bulky substituents, emphasizing the need for empirical validation .
Preparation Methods
General Synthetic Strategy
The synthesis of potassium vinyltrifluoroborates, including derivatives such as potassium 3-(4-methylpiperidinyl)prop-1-en-2-yltrifluoroborate, generally follows a multi-step process involving:
- Formation of the corresponding boronate ester or boronic acid intermediate.
- Conversion of the boronate to the trifluoroborate salt.
- Incorporation of the nitrogen heterocycle (4-methylpiperidinyl) through substitution or coupling reactions.
Key synthetic steps often utilize organolithium reagents, boron electrophiles, and potassium fluoride sources to achieve the trifluoroborate salt formation.
Preparation of Boronate Intermediates
A foundational method for preparing vinylboronates involves the reaction of bis(pinacolato)diboron with suitable alkenes or ketones under controlled conditions. For example, the Boron-Wittig olefination is a powerful approach to generate vinylboronates from aldehydes or ketones using bis[(pinacolato)boryl]methane and strong bases like n-butyllithium (nBuLi) at low temperatures (–78 °C to room temperature) in tetrahydrofuran (THF) solvent.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolve 2,2,6,6-tetramethylpiperidine in THF at –30 °C | Formation of lithium amide base |
| 2 | Add nBuLi dropwise, stir 30 min | Generate strong base for deprotonation |
| 3 | Add bis(pinacolato)boryl methane at –78 °C | Formation of boronate intermediate |
| 4 | Add ketone solution dropwise at –78 °C | Olefination to vinylboronate |
| 5 | Warm to room temperature, stir overnight | Complete reaction |
| 6 | Workup with NH4Cl, extraction, drying, and chromatography | Isolate pure boronate ester |
This method yields vinylboronate esters with good to excellent efficiency (48–84% yields reported).
Conversion to Potassium Trifluoroborates
The boronate esters or boronic acids are then converted to potassium trifluoroborates by treatment with potassium hydrogen fluoride (KHF2), which replaces the boronate ligand with trifluoroborate anion. This reaction is typically performed in polar solvents such as methanol or water mixtures at ambient temperature.
| Reaction Parameter | Typical Conditions |
|---|---|
| Starting material | Vinylboronate ester or boronic acid |
| Fluoride source | Potassium hydrogen fluoride (KHF2) |
| Solvent | Methanol/water mixture |
| Temperature | Room temperature |
| Reaction time | Several hours |
| Product isolation | Filtration or crystallization |
This step yields the stable potassium trifluoroborate salt, which is air- and moisture-stable, facilitating handling and storage.
Incorporation of the 4-Methylpiperidinyl Group
The 4-methylpiperidinyl substituent can be introduced via nucleophilic substitution or coupling reactions on appropriate precursors bearing leaving groups on the prop-1-en-2-yl moiety. Alternatively, the nitrogen heterocycle can be part of the starting ketone or aldehyde used in the olefination step.
Copper-catalyzed coupling reactions, such as Chan–Lam coupling, provide a mild and versatile method to form C–N bonds between boronic acids and nitrogen nucleophiles, including piperidine derivatives. These reactions typically employ copper(II) acetate as a catalyst, mild bases, and proceed under aerobic conditions.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Cu(OAc)2 (10 mol%) |
| Base | K2CO3 or similar |
| Solvent | DMSO, MeOH, or mixed solvents |
| Temperature | Room temperature to 80 °C |
| Reaction time | 4–24 hours |
| Atmosphere | Air or oxygen |
This approach allows for the efficient formation of N-arylated or N-alkylated piperidine derivatives attached to boron-containing moieties.
Representative Data Table: Yields and Conditions for Related Boronate Syntheses
Detailed Research Findings and Notes
The Boron-Wittig olefination is a robust method for synthesizing vinylboronates, which are precursors for trifluoroborate salts. It requires stringent low-temperature conditions and inert atmosphere to maintain reagent stability and selectivity.
Copper-catalyzed N-arylation or N-alkylation reactions (Chan–Lam coupling) allow for the introduction of nitrogen heterocycles such as 4-methylpiperidinyl groups onto boronic acid derivatives under mild conditions with good functional group tolerance.
The conversion of boronate esters to trifluoroborates using KHF2 is a mild, high-yielding reaction that stabilizes the boron moiety for further synthetic applications.
The combination of these methods enables the preparation of this compound with good purity and yield, suitable for use in medicinal chemistry and organic synthesis.
Q & A
Q. Basic Research Focus
- ¹H/¹³C/¹⁹F/¹¹B NMR : Confirm trifluoroborate integrity (¹¹B δ ≈ 0.6 ppm; ¹⁹F δ ≈ -140 ppm) and regiochemistry of the propenyl-piperidine linkage .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution (<0.8 Å) structures .
How can researchers address discrepancies in catalytic efficiency with different palladium sources?
Advanced Research Focus
Discrepancies arise from ligand-metal coordination dynamics. For example, Pd(OAc)₂ outperforms PdCl₂ in polar solvents due to faster oxidative addition. Pre-catalyst activation with ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) reduces palladium black formation . Kinetic studies (e.g., Eyring plots) quantify activation barriers, while ICP-MS detects residual metal contamination that may inhibit reactivity .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
